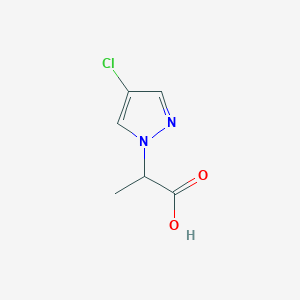

2-(4-chloro-1H-pyrazol-1-yl)propanoic acid

Description

Significance of Substituted Pyrazoles in Contemporary Chemical Research

Substituted pyrazoles represent a cornerstone in modern medicinal chemistry, often referred to as "privileged scaffolds". nih.gov This designation stems from their five-membered aromatic ring structure, containing two adjacent nitrogen atoms, which allows for versatile functionalization and a wide range of biological activities. nih.govmdpi.com The pyrazole (B372694) nucleus is a key component in numerous compounds with demonstrated pharmacological properties, including anti-inflammatory, anticancer, antibacterial, and antifungal effects. mdpi.comontosight.ai

The chemical versatility of the pyrazole ring, with its multiple sites for substitution, enables the fine-tuning of a molecule's physicochemical properties and biological targets. nih.govpharmaguideline.com Researchers have extensively explored the synthesis of pyrazole derivatives to create extensive libraries of compounds for drug discovery programs. mdpi.com The ability of the pyrazole core to act as a bioisostere for other functional groups and to engage in various non-covalent interactions with biological macromolecules further enhances its importance in the design of new drugs. mdpi.com

Structural Characteristics of 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid within the Pyrazole Chemical Space

Within the broad family of pyrazoles, this compound (C₆H₇ClN₂O₂) possesses a distinct set of structural features. sigmaaldrich.comchemscene.com The core of the molecule is a pyrazole ring. This ring is substituted at the C4 position with a chlorine atom and at the N1 position with a propanoic acid group.

The presence of the chlorine atom at the C4 position is significant. It exerts a strong electron-withdrawing effect, which can influence the electron density of the pyrazole ring. evitachem.com This, in turn, can affect the molecule's reactivity and its interactions with biological targets. The propanoic acid moiety attached to the N1 nitrogen introduces a carboxylic acid functional group, which imparts acidic properties to the compound and provides a potential site for further chemical modification, such as esterification or amide bond formation. ontosight.ai

Below is a table summarizing the key molecular identifiers for this compound.

| Identifier | Value |

| Molecular Formula | C₆H₇ClN₂O₂ |

| Molecular Weight | 174.58 g/mol |

| IUPAC Name | This compound |

| CAS Number | 51363-82-7 |

| Canonical SMILES | CC(C(=O)O)N1C=C(C=N1)Cl |

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comchemscene.com

Overview of Current Academic Research Trajectories Focused on the Compound

Current academic research involving this compound appears to be primarily focused on its utility as a building block in the synthesis of more complex molecules. The combination of the substituted pyrazole core and the reactive carboxylic acid group makes it a valuable intermediate for creating a diverse range of derivatives.

Research in this area often involves the modification of the propanoic acid side chain to explore how changes in this part of the molecule affect its biological activity. For instance, the synthesis of related compounds like 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoic acid highlights a research interest in creating hybrid molecules that combine the pyrazole scaffold with amino acid moieties. evitachem.com Such pyrazole-amino acid hybrids are explored for their potential applications in medicinal chemistry, leveraging the biological relevance of both components. evitachem.com

Furthermore, the general interest in pyrazole derivatives for their pharmacological potential suggests that this compound and its analogues are likely being investigated in the broader context of drug discovery. mdpi.com The synthesis of libraries of related compounds for screening against various biological targets is a common strategy in the search for new lead compounds. While specific studies focusing solely on the biological activities of this compound are not prominently detailed in the reviewed literature, its structural motifs are consistent with those found in molecules of therapeutic interest.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloropyrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-4(6(10)11)9-3-5(7)2-8-9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNFOIQEOSAJAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424510 | |

| Record name | 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24780208 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51363-82-7 | |

| Record name | 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 4 Chloro 1h Pyrazol 1 Yl Propanoic Acid and Its Analogues

Foundational Synthetic Approaches for Pyrazole (B372694) Ring Construction

The formation of the pyrazole ring is a critical step in the synthesis of 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid. Various methods have been developed for the construction of this heterocyclic system, with the cyclocondensation of hydrazine derivatives with 1,3-difunctional compounds being a cornerstone approach.

Cyclocondensation Reactions of Hydrazine Derivatives with 1,3-Difunctional Systems

The most classical and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. nih.govbeilstein-journals.org This reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular condensation and dehydration to yield the aromatic pyrazole ring. The versatility of this method allows for the synthesis of a wide range of substituted pyrazoles by varying the substituents on both the hydrazine and the 1,3-dicarbonyl compound. researchgate.net

For the synthesis of 4-chloropyrazole derivatives, a direct cyclization/chlorination strategy has been developed. This approach utilizes 1,3,5-trichloroisocyanuric acid (TCCA) as both an oxidant and a chlorinating agent, allowing for the synthesis of 4-chloropyrazoles from hydrazine substrates under mild conditions. preprints.org

Table 1: Examples of 1,3-Dicarbonyl Compounds in Pyrazole Synthesis

| 1,3-Dicarbonyl Compound | Resulting Pyrazole Substitution Pattern | Reference |

|---|---|---|

| Acetylacetone | 3,5-Dimethylpyrazole | beilstein-journals.org |

| Dibenzoylmethane | 3,5-Diphenylpyrazole | researchgate.net |

| Ethyl Acetoacetate | 5-Methyl-3-pyrazolone | nih.gov |

Regioselective Synthesis of Pyrazole Derivatives: Addressing Isomer Formation

A significant challenge in the synthesis of unsymmetrically substituted pyrazoles is the potential for the formation of regioisomers. When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, two different positional isomers can be formed. beilstein-journals.org The control of regioselectivity is, therefore, a crucial aspect of pyrazole synthesis.

Several strategies have been developed to address this issue. One approach involves the use of protecting groups or directing groups to favor the formation of one isomer over the other. Another strategy relies on the differential reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound. nih.gov For instance, the use of β-ketoesters can often lead to a higher degree of regioselectivity due to the differing electrophilicity of the ketone and ester carbonyl groups. nih.gov One-pot condensation reactions involving active methylene reagents, phenylisothiocyanate, and a substituted hydrazine have also been shown to be effective in controlling the chemo- and regio-selectivity of the reaction. nih.gov

Vilsmeier-Haack Reaction in the Context of Pyrazole-Propanoic Acid Synthesis

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. nih.govorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). mdpi.com

In the context of synthesizing pyrazole-propanoic acids, the Vilsmeier-Haack reaction can be employed to introduce a formyl group at the 4-position of the pyrazole ring. scispace.com This formyl group can then be further oxidized to a carboxylic acid group, providing a route to pyrazole-4-carboxylic acid derivatives. This two-step process, formylation followed by oxidation, represents an alternative strategy for introducing the carboxylic acid functionality onto the pyrazole core. The reaction is particularly useful for the formylation of 1,3-disubstituted 5-chloro-1H-pyrazoles. scispace.com

Strategies for the Introduction and Derivatization of the Propanoic Acid Side Chain

Once the 4-chloropyrazole core has been synthesized, the next critical step is the introduction of the 2-propanoic acid side chain at the N1 position. This can be achieved through various synthetic routes, including direct alkylation or by the transformation of a precursor functional group.

Direct Alkylation and Carboxylation Routes

A direct and efficient method for the synthesis of this compound is the N-alkylation of 4-chloropyrazole with a suitable three-carbon synthon already containing the carboxylic acid or a precursor group. A common approach involves the reaction of 4-chloropyrazole with an ester of 2-halopropanoic acid, such as ethyl 2-bromopropanoate, in the presence of a base. semanticscholar.orgresearchgate.net This reaction leads to the formation of the corresponding ethyl ester, ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate. thsci.com

The use of trichloroacetimidates as alkylating agents in the presence of a Brønsted acid catalyst has also been reported for the N-alkylation of pyrazoles, offering an alternative to methods requiring strong bases. semanticscholar.org

Table 2: Common Alkylating Agents for Pyrazole N-Alkylation

| Alkylating Agent | Reaction Condition | Resulting N-Substituent | Reference |

|---|---|---|---|

| Ethyl 2-bromopropanoate | Base (e.g., K₂CO₃) | -CH(CH₃)COOEt | semanticscholar.orgresearchgate.net |

| Phenethyl trichloroacetimidate | Brønsted acid (e.g., CSA) | -CH₂CH₂Ph | semanticscholar.org |

| Benzyl bromide | Base (e.g., NaH) | -CH₂Ph | nih.gov |

Direct carboxylation of the N-substituted pyrazole is a less common route but can be conceptually considered. This would involve the introduction of a carboxyl group onto a pre-existing N-ethyl or N-propyl side chain, which would require specific and potentially challenging oxidation conditions.

Transformation of Precursor Esters to the Propanoic Acid (e.g., Hydrolysis)

The final step in many synthetic routes to this compound is the hydrolysis of a precursor ester, typically the ethyl or methyl ester. nih.govnih.gov This transformation is a standard and well-established reaction in organic chemistry.

Stereoselective Assembly of the Chiral Propanoic Acid Moiety

Creating the chiral center in the propanoic acid moiety with a specific stereochemistry is a critical challenge in the synthesis of this compound. This is achieved through enantioselective and diastereoselective strategies that guide the formation of the desired stereoisomer.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For molecules like this compound, this can be accomplished through methods such as organocatalyzed reactions or the use of chiral auxiliaries that are later removed.

An analogous and highly relevant approach involves the organocatalyzed aza-Michael addition of pyrazole derivatives to α,β-unsaturated systems. For instance, the reaction between 2-pyrazolin-5-ones and acyclic α,β-unsaturated ketones has been successfully catalyzed by chiral organic molecules like 9-epi-9-amino-9-deoxyquinine. This process yields β-(3-hydroxypyrazol-1-yl)ketones with excellent enantioselectivities, typically between 94–98% enantiomeric excess (ee). nih.gov This strategy establishes a chiral center on a substituent attached to the pyrazole nitrogen, demonstrating a powerful method for creating chiral pyrazole derivatives. nih.gov The proposed mechanism involves the formation of a chiral iminium intermediate from the enone and the catalyst, which then reacts with the pyrazolinone anion within a structured, ion-paired complex, thereby controlling the facial selectivity of the attack. nih.gov

Table 1: Organocatalyzed Enantioselective Synthesis of β-(3-hydroxypyrazol-1-yl)ketones

| Entry | α,β-Unsaturated Ketone | Catalyst | Co-catalyst | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| 1 | (E)-3-Penten-2-one | 9-epi-9-amino-9-deoxyquinine | Benzoic Acid | 85 | 96 |

| 2 | (E)-3-Hexen-2-one | 9-epi-9-amino-9-deoxyquinine | Benzoic Acid | 82 | 98 |

| 3 | (E)-4-Methyl-3-penten-2-one | 9-epi-9-amino-9-deoxyquinine | Benzoic Acid | 75 | 94 |

This table presents data analogous to the synthesis of chiral pyrazole derivatives, showcasing the effectiveness of organocatalysis in achieving high enantioselectivity. nih.gov

Diastereoselective methods often rely on the temporary incorporation of a chiral auxiliary into the molecule. wikipedia.orgnih.gov This auxiliary directs the stereochemical outcome of a subsequent reaction, after which it can be cleaved to yield the desired enantiomerically enriched product. wikipedia.org Popular and effective chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam. wikipedia.orgnih.gov

In a typical sequence for synthesizing a chiral propanoic acid derivative, the achiral 4-chloro-1H-pyrazole would first be N-acylated with a suitable chiral auxiliary, such as an Evans' oxazolidinone. The resulting N-acyl imide can then be deprotonated to form a chiral enolate. This enolate's subsequent alkylation with an electrophile (e.g., methyl iodide to form the propanoic acid backbone) proceeds with high diastereoselectivity. The chiral auxiliary sterically hinders one face of the enolate, forcing the electrophile to attack from the less hindered face. wikipedia.org Finally, the auxiliary is removed, typically through hydrolysis, to yield the enantiomerically pure this compound. This strategy allows for reliable control over the absolute stereochemistry of the newly formed stereocenter. wikipedia.org

Modern Synthetic Techniques and Process Optimization

Recent advancements in synthetic chemistry focus on developing more efficient, cost-effective, and environmentally benign protocols. Techniques such as ultrasound and microwave irradiation, along with mechanochemistry and advanced transition-metal catalysis, are at the forefront of optimizing the synthesis of pyrazole derivatives.

Table 2: Comparison of Ultrasound-Assisted vs. Conventional Synthesis of Pyrazole Hybrids

| Method | Catalyst | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| Ultrasound Irradiation | Graphene Oxide | Room Temp. | 2-6 min | 84-94 |

| Ultrasound Irradiation | (none) | 50 | 55-65 min | 91-97 |

| Conventional Reflux | (various) | Reflux | 5-8 h | (not specified) |

Data derived from multicomponent syntheses of pyrazole-containing heterocycles, illustrating the significant rate enhancement provided by ultrasound. mdpi.com

Microwave-assisted organic synthesis (MAOS) is another powerful technique that can dramatically reduce reaction times, often from hours to minutes, while improving yields. nih.govresearchgate.netijpsdronline.com The synthesis of various pyrazole derivatives through cyclocondensation reactions has been successfully achieved using microwave irradiation, providing an efficient alternative to traditional heating methods. nih.govdergipark.org.trekb.eg

Mechanochemistry, which involves conducting reactions in the solid state via grinding or ball-milling, represents a significant advancement in green synthesis. acs.org This approach often proceeds without any solvent, reducing waste and simplifying work-up procedures. The synthesis of pyrazoles from chalcones and hydrazine under mechanochemical ball-milling conditions has been demonstrated to be a highly efficient and environmentally friendly method.

Table 3: Microwave-Assisted vs. Conventional Synthesis of Pyrazole Derivatives

| Entry | Method | Time | Yield (%) |

|---|---|---|---|

| 1 | Microwave | 9-10 min | 79-92 |

| 2 | Conventional | 7-9 h | (lower yields) |

| 3 | Microwave | 2-4 min | 81-89 |

| 4 | Conventional | (not specified) | (lower yields) |

This table compares reaction times and yields for the synthesis of pyrazole derivatives, highlighting the efficiency of microwave-assisted protocols. researchgate.netdergipark.org.tr

Transition-metal catalysis is indispensable in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly prominent for the functionalization of heterocyclic rings like pyrazole. acs.orgthieme-connect.com Direct C-H arylation, for example, allows for the introduction of aryl groups onto the pyrazole ring without the need for pre-functionalization (e.g., halogenation or conversion to an organometallic reagent), offering a more atom-economical route to analogues of the target compound. acs.orgthieme-connect.com While this method typically functionalizes the C4 or C5 positions of the pyrazole ring, it is a key strategy for creating structural diversity in pyrazole-based molecules. acs.org

Palladium on charcoal (Pd/C) is a widely used heterogeneous catalyst, primarily for hydrogenation and hydrogenolysis reactions. researchgate.netuu.nlgoogle.com In a synthetic route towards this compound or its analogues, Pd/C could be employed for various transformations, such as the reduction of a nitro group on the pyrazole ring, the saturation of a double bond in a precursor molecule, or the removal of benzyl-type protecting groups under hydrogenolysis conditions. Its ease of handling and removal from the reaction mixture by simple filtration makes it a valuable tool in process optimization.

Green Chemistry Principles Applied to the Synthesis of Pyrazole Propanoic Acids (e.g., Diimide Reduction)

The application of green chemistry principles to the synthesis of pyrazole propanoic acids is a critical area of research aimed at reducing the environmental impact of chemical manufacturing. benthamdirect.comresearcher.life Traditional synthetic routes often involve hazardous reagents, harsh reaction conditions, and environmentally damaging solvents, which present significant challenges to sustainable chemistry. benthamdirect.comeurekaselect.com Consequently, there is a growing emphasis on developing eco-friendly alternatives that are not only efficient and high-yielding but also operationally simple and atom-economical. nih.gov Strategies in this domain include the use of green solvents like water, microwave and ultrasonic assistance, solvent-free reactions, and the use of renewable resources and recyclable catalysts. benthamdirect.comresearchgate.net

One notable green alternative to traditional catalytic hydrogenation for the synthesis of pyrazole propanoic acids is the use of diimide (N₂H₂) reduction. researchgate.netwikipedia.org This method offers a metal-free pathway, which is advantageous as it avoids the use of heavy metal catalysts like Palladium on charcoal (Pd-C) that are common in hydrogenation and can lead to product contamination and require careful removal. researchgate.net

Diimide is a reactive intermediate that reduces unsaturated carbon-carbon bonds through a concerted, stereospecific syn-addition of hydrogen. wikipedia.orgyoutube.com This mechanism involves a six-membered cyclic transition state, which results in the delivery of both hydrogen atoms to the same face of the double or triple bond. youtube.com The formation of diimide itself is the rate-limiting step of the reaction. wikipedia.org It can be generated in situ through various methods, including the oxidation of hydrazine, the decarboxylation of potassium azodicarboxylate, or the thermal decomposition of 2-nitrobenzenesulfonohydrazide. wikipedia.orgnih.gov

The key benefits of using diimide reduction in the synthesis of pyrazole propanoic acids and other compounds include:

Metal-Free Conditions : It eliminates the need for heavy metal catalysts, simplifying product purification and reducing toxic waste. wikipedia.org

High Selectivity : Diimide reduction is selective for non-polar multiple bonds (C=C, C≡C) and typically does not affect polar functional groups such as carbonyls, esters, or nitro groups. nih.gov Furthermore, it does not cleave sensitive O-O and N-O bonds. wikipedia.org

Mild Reaction Conditions : The generation of diimide can often be achieved under mild, ambient temperature conditions. nih.gov

Clean Byproducts : The main byproduct of the reduction is nitrogen gas (N₂), which is non-toxic and easily removed from the reaction mixture. wikipedia.org

A comparative study on the synthesis of 3-(1,3-diphenyl-1H-pyrazol-4-yl) propanoic acids highlights the practical application of diimide reduction. In this research, various pyrazole acrylic acids were reduced to the corresponding propanoic acids using both a conventional catalytic hydrogenation method (Pd-charcoal) and diimide reduction. The results demonstrated that diimide reduction is a viable, and in some cases, comparable alternative to the traditional method in terms of chemical yield. researchgate.net

Chemical Reactivity and Transformation Pathways of 2 4 Chloro 1h Pyrazol 1 Yl Propanoic Acid

Reactivity of the Carboxylic Acid Functionality

The propanoic acid side chain attached to the pyrazole (B372694) nucleus at the N-1 position offers a versatile handle for synthetic modifications typical of carboxylic acids.

Esterification and Amidation Reactions

The carboxylic acid group of 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid can be readily converted into its corresponding esters and amides, which are fundamental transformations in organic synthesis.

Esterification is commonly achieved through the Fischer-Speier esterification method. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive the equilibrium towards the product, a large excess of the alcohol is often used, or water is removed as it is formed. chemguide.co.ukmasterorganicchemistry.com The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of the alcohol, a series of proton transfers, and subsequent elimination of water to yield the ester. masterorganicchemistry.com

Amidation reactions to form the corresponding carboxamides typically require the activation of the carboxylic acid. This is because amines are generally less nucleophilic than alcohols and direct reaction is often inefficient. Standard peptide coupling reagents are widely employed for this purpose. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) activate the carboxyl group, facilitating nucleophilic attack by a primary or secondary amine. peptide.comsigmaaldrich.combachem.com The use of these reagents allows for the formation of amide bonds under mild conditions and with high yields. nih.govresearchgate.net

Table 1: Representative Esterification and Amidation Reactions

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Esterification | Methanol, H₂SO₄ (catalyst), heat | Methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate |

| Amidation | Benzylamine, DCC, CH₂Cl₂ | N-benzyl-2-(4-chloro-1H-pyrazol-1-yl)propanamide |

| Amidation | Piperidine, PyBOP, DIPEA, DMF | (2-(4-chloro-1H-pyrazol-1-yl)-1-(piperidin-1-yl)propan-1-one) |

Decarboxylation and Reduction Pathways

The carboxylic acid moiety can also be removed or reduced to an alcohol.

Decarboxylation , the removal of the carboxyl group as carbon dioxide, can be a challenging transformation for aryl- and heteroaryl-substituted carboxylic acids. researchgate.net However, modern synthetic methods, such as photoredox catalysis, have enabled the decarboxylation of various (hetero)aryl carboxylic acids under mild conditions. organic-chemistry.orgprinceton.edu These methods often involve the generation of a radical intermediate which is then quenched to afford the decarboxylated product. acs.org In the case of this compound, this would lead to the formation of 1-ethyl-4-chloro-1H-pyrazole.

Reduction of the carboxylic acid to a primary alcohol (2-(4-chloro-1H-pyrazol-1-yl)propan-1-ol) requires the use of strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation, readily reducing carboxylic acids to their corresponding alcohols. chemistrysteps.comdocbrown.infopearson.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. docbrown.info Borane (BH₃) complexes, such as BH₃·THF, are also effective for the reduction of carboxylic acids and can offer greater selectivity in the presence of other reducible functional groups. chemistrysteps.comorganic-chemistry.org

Transformations Involving the 4-Chloro-1H-pyrazole Ring System

The 4-chloro-1H-pyrazole ring is a key structural feature that governs a significant portion of the molecule's reactivity, offering sites for both nucleophilic and electrophilic attack, as well as reactivity at the second nitrogen atom.

Nucleophilic Aromatic Substitution Reactions at the C-4 Chlorine Atom

The chlorine atom at the C-4 position of the pyrazole ring is susceptible to nucleophilic aromatic substitution (SNAr) . This reaction is facilitated by the electron-withdrawing nature of the pyrazole ring nitrogens, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack. libretexts.org The presence of the N-1 propanoic acid substituent will also influence the electron density of the ring and thus its reactivity. A variety of nucleophiles can be employed to displace the chloride, including alkoxides, thiolates, and amines, leading to the formation of a diverse array of 4-substituted pyrazole derivatives. youtube.comnih.govnih.gov The reaction conditions typically involve heating the substrate with the nucleophile in a suitable solvent, sometimes in the presence of a base to facilitate the reaction. The reactivity of the chloro-substituted pyrazole towards nucleophilic attack is enhanced by the presence of the aza nitrogens in the ring. nih.gov

Electrophilic Aromatic Substitution Studies on the Pyrazole Nucleus

The pyrazole ring can undergo electrophilic aromatic substitution , although it is generally less reactive than benzene (B151609) due to the electron-withdrawing nature of the two nitrogen atoms. The position of electrophilic attack is directed by the existing substituents. The N-1 propanoic acid group and the C-4 chloro group will influence the regioselectivity of further substitution. The chlorine atom is a deactivating group but is ortho- and para-directing. libretexts.org However, in the context of the pyrazole ring, the positions adjacent to the ring nitrogens (C-3 and C-5) are generally the most reactive towards electrophiles. Given that the C-4 position is already substituted, electrophilic attack would be expected to occur at either the C-3 or C-5 position. The precise outcome would depend on the specific electrophile and reaction conditions, as well as the combined electronic and steric effects of the existing substituents.

Nitrogen-Centered Reactivity: N-Alkylation and Acylation

With the N-1 position already occupied by the propanoic acid side chain, further reactions at a ring nitrogen atom would occur at the N-2 position.

N-Alkylation of the N-2 position would result in the formation of a pyrazolium (B1228807) salt. This reaction typically requires a strong alkylating agent, such as an alkyl halide or a triflate, and may be facilitated by a base to deprotonate the pyrazole ring, although in this N-substituted case, direct quaternization is the pathway. researchgate.netsemanticscholar.orgmdpi.comresearchgate.net The steric bulk of the N-1 substituent can influence the feasibility and rate of N-2 alkylation. mdpi.com

N-Acylation at the N-2 position is also a possibility, leading to the formation of an N-acylpyrazolium species. This would typically involve reaction with an acyl chloride or anhydride. researchgate.netorganic-chemistry.org Similar to N-alkylation, the steric and electronic properties of the N-1 substituent will play a crucial role in determining the reactivity of the N-2 position towards acylation. researchgate.net

Table 2: Potential Transformations of the 4-Chloro-1H-pyrazole Ring

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| Nucleophilic Aromatic Substitution | Sodium methoxide, Methanol, heat | 2-(4-methoxy-1H-pyrazol-1-yl)propanoic acid |

| Nucleophilic Aromatic Substitution | Sodium thiophenolate, DMF, heat | 2-(4-(phenylthio)-1H-pyrazol-1-yl)propanoic acid |

| Electrophilic Aromatic Substitution (Nitration) | HNO₃, H₂SO₄ | 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoic acid and/or 2-(4-chloro-5-nitro-1H-pyrazol-1-yl)propanoic acid |

| N-Alkylation | Methyl iodide | 1-(1-carboxyethyl)-4-chloro-2-methyl-1H-pyrazol-2-ium iodide |

Investigation of Reaction Kinetics and Mechanistic Details

The chemical behavior of this compound is dictated by the interplay of the substituted pyrazole ring and the propanoic acid side chain. A thorough understanding of its reactivity involves examining the kinetics of its key transformations and elucidating the underlying reaction mechanisms, including the transient transition states. While specific experimental kinetic and mechanistic studies on this exact molecule are not extensively available in the public domain, valuable insights can be drawn from computational studies and experimental data on closely related pyrazole derivatives.

Quantitative Kinetic Studies of Key Reactions

Quantitative kinetic data, such as reaction rates and activation energies, are crucial for predicting the behavior of this compound under various conditions. The primary reactions of interest include the N-alkylation of the pyrazole precursor, potential hydrolysis of the propanoic acid side chain, and decarboxylation.

N-Alkylation of 4-chloropyrazole: The synthesis of this compound typically involves the N-alkylation of 4-chloropyrazole with a propanoic acid derivative. The kinetics of such reactions are influenced by the nature of the alkylating agent, the solvent, and the base used. Computational studies using Density Functional Theory (DFT) have been employed to estimate the activation energies for the N-alkylation of pyrazole with different alkylating agents. For instance, the calculated activation energy for the N1-methylation of a generic pyrazole with methyl bromide is approximately 6.4 kcal/mol, while N2-methylation has a higher barrier of 9.4 kcal/mol, favoring N1 alkylation. However, the choice of alkylating agent can significantly alter these energies and the resulting regioselectivity. When N-methyl chloroacetamide is used, the calculated activation energy for N1 alkylation increases to 18.0 kcal/mol, and for N2 alkylation, it decreases to 15.0 kcal/mol, favoring the N2 product. This reversal is attributed to stabilizing hydrogen bond interactions in the transition state. wuxiapptec.com These findings suggest that the reaction to form this compound would exhibit similar sensitivity to the choice of reagents.

Interactive Data Table: Calculated Activation Energies for Pyrazole N-Alkylation

| Alkylating Agent | Position of Alkylation | Calculated Activation Energy (kcal/mol) |

| Methyl Bromide | N1 | 6.4 |

| Methyl Bromide | N2 | 9.4 |

| N-methyl chloroacetamide | N1 | 18.0 |

| N-methyl chloroacetamide | N2 | 15.0 |

Note: Data is based on computational studies of a generic pyrazole and may differ for this compound. wuxiapptec.com

Hydrolysis and Decarboxylation: The propanoic acid side chain can potentially undergo hydrolysis or decarboxylation under certain conditions. Kinetic studies on the acidic hydrolysis of related dialkyl α-hydroxybenzylphosphonates show a two-step process with pseudo-first-order rate constants. Electron-withdrawing substituents on the aromatic ring were found to increase the rate of hydrolysis. mdpi.com While not directly analogous, this suggests that the electron-withdrawing nature of the 4-chloropyrazole ring could influence the hydrolysis kinetics of the propanoic acid moiety.

Thermal decarboxylation of acetic acid has been studied, showing a first-order reaction with an activation energy of 8.1 kcal/mol. usgs.gov However, the stability of the pyrazole ring and the nature of the substituents in this compound would likely lead to a significantly different kinetic profile for decarboxylation. Studies on the decarboxylation of oxaloacetic acid have shown that the reaction can be catalyzed by ammonium, significantly reducing its lifetime under moderately acidic conditions. uci.edu

Elucidation of Reaction Mechanisms and Postulated Transition States

The elucidation of reaction mechanisms provides a detailed picture of the bond-making and bond-breaking processes that occur during a chemical transformation, including the high-energy transition states.

N-Alkylation Mechanism: The N-alkylation of pyrazoles is a nucleophilic substitution reaction. The pyrazole anion, formed by deprotonation of the N-H proton, acts as the nucleophile. For an unsymmetrical pyrazole like 4-chloropyrazole, alkylation can occur at either the N1 or N2 position, leading to two possible regioisomers. The regioselectivity is a critical aspect of the mechanism and is influenced by steric and electronic factors.

Computational studies have provided detailed models of the transition states for pyrazole N-alkylation. In the transition state for N1 alkylation with N-methyl chloroacetamide, a hydrogen bond is observed between the amide N-H and the pyrazole N2 atom. For the N2 alkylation, a similar hydrogen bond forms between the amide N-H and the pyrazole N1, but a second, stronger hydrogen bond also forms between the side chain amide N-H and the carbonyl oxygen of the alkylating agent. This additional stabilization of the N2 transition state is proposed to be the reason for the observed N2 selectivity in that specific reaction. wuxiapptec.com A plausible transition state for the N1-alkylation of 4-chloropyrazole to form the precursor to this compound would involve the approach of the propanoic acid derivative to the N1 position, with the negative charge on the pyrazole ring being delocalized. The geometry of this transition state would be influenced by the steric bulk of the propanoic acid group and the chloro substituent. DFT calculations on the isomerization of N-substituted pyrazoles have shown high activation energy barriers, in the range of 50-70 kcal/mol, suggesting that once formed, the N-substituted pyrazole is kinetically stable. nih.gov

Plausible Reaction Mechanisms for Other Transformations:

Electrophilic Substitution on the Pyrazole Ring: The pyrazole ring can undergo electrophilic substitution, typically at the C4 position. However, since this position is already substituted with a chlorine atom in the target molecule, further electrophilic attack would be directed to other positions, likely with a higher activation barrier. A plausible mechanism for electrophilic substitution involves the formation of a sigma complex (arenium ion) as an intermediate, which is stabilized by the lone pairs on the nitrogen atoms. beilstein-journals.org

Nucleophilic Substitution of the Chlorine Atom: While generally unreactive towards nucleophilic aromatic substitution, the chlorine atom at the C4 position could potentially be displaced under harsh conditions or through metal-catalyzed cross-coupling reactions. The mechanism would likely involve an addition-elimination or an oxidative addition/reductive elimination pathway, depending on the specific reaction conditions.

Reactions of the Carboxylic Acid Group: The propanoic acid side chain can undergo typical carboxylic acid reactions, such as esterification. The mechanism of acid-catalyzed esterification involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, proton transfer, and elimination of water. jptcp.com

Spectroscopic Characterization and Advanced Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

In a ¹H NMR spectrum of 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid, distinct signals would be expected for the protons of the pyrazole (B372694) ring, the propanoic acid backbone, and the methyl group. The anticipated chemical shifts (δ) in a solvent like deuterochloroform (CDCl₃) are outlined in the table below. The protons on the pyrazole ring are expected to appear as singlets due to the substitution pattern. The methine proton of the propanoic acid moiety would likely appear as a quartet due to coupling with the adjacent methyl protons, which in turn would present as a doublet. The carboxylic acid proton is expected to be a broad singlet, and its chemical shift can be highly variable depending on concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The carbon atoms of the pyrazole ring would appear in the aromatic region, with their specific shifts influenced by the chlorine substituent and the nitrogen atoms. The aliphatic carbons of the propanoic acid chain would be found in the upfield region of the spectrum.

Interactive Data Table: Predicted NMR Chemical Shifts

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) | Multiplicity |

| Pyrazole C3-H | ~7.5 | ~135 | s |

| Pyrazole C5-H | ~7.6 | ~120 | s |

| Propanoic acid CH | ~4.8 | ~55 | q |

| Propanoic acid CH₃ | ~1.7 | ~18 | d |

| Carboxylic acid OH | 10-12 | - | br s |

| Pyrazole C4-Cl | - | ~110 | - |

| Carboxylic acid C=O | - | ~175 | - |

Note: These are estimated values and may vary in experimental conditions.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopic Analysis

Vibrational spectroscopy techniques like FTIR and Raman are used to identify functional groups within a molecule based on their characteristic vibrational frequencies.

FTIR Spectroscopy

The FTIR spectrum of this compound would be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A sharp, strong peak around 1700-1725 cm⁻¹ would be indicative of the C=O (carbonyl) stretch. The C-H stretching vibrations of the aliphatic and aromatic portions would appear around 2850-3150 cm⁻¹. The C=C and C=N stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration would likely be observed in the fingerprint region, typically between 600-800 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy would provide complementary information. The pyrazole ring vibrations, particularly the symmetric stretching modes, are expected to give strong Raman signals. The C=O stretch would also be visible, although typically weaker than in the FTIR spectrum.

Interactive Data Table: Predicted Vibrational Frequencies

| Functional Group | Predicted FTIR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Vibrational Mode |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Weak | Stretching |

| C-H (Aromatic/Aliphatic) | 2850-3150 | Strong | Stretching |

| C=O (Carboxylic Acid) | 1700-1725 (strong) | Moderate | Stretching |

| C=C, C=N (Pyrazole) | 1400-1600 | Strong | Stretching |

| C-Cl | 600-800 | Moderate | Stretching |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns. The monoisotopic mass of this compound is 174.0196 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 174, with a characteristic isotopic pattern for a chlorine-containing compound (an [M+2]⁺ peak at roughly one-third the intensity of the [M]⁺ peak). Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or the entire propanoic acid side chain. Fragmentation of the pyrazole ring itself could also occur.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z Value | Possible Fragment Ion | Fragment Lost |

| 174/176 | [C₆H₇ClN₂O₂]⁺ | Molecular Ion |

| 129/131 | [C₅H₆ClN₂]⁺ | -COOH |

| 101/103 | [C₃H₂ClN₂]⁺ | -CH(CH₃)COOH |

| 73 | [C₃H₅O₂]⁺ | 4-chloro-1H-pyrazol-1-yl |

X-ray Diffraction Analysis for Crystalline State Molecular Geometry and Conformation

Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would provide definitive information about its three-dimensional structure in the solid state. This would include precise bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the propanoic acid side chain relative to the pyrazole ring and detail the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which dictate the crystal packing. Without experimental data, any discussion of these parameters remains speculative.

Theoretical and Computational Chemistry Studies of 2 4 Chloro 1h Pyrazol 1 Yl Propanoic Acid

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical investigations are fundamental to understanding the molecular structure and electronic properties of a compound. For a molecule like 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid, these studies would typically be performed using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis Using Density Functional Theory (DFT) (e.g., B3LYP Method)

A foundational step in computational chemistry is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. Using a method like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) in conjunction with a suitable basis set (e.g., 6-311++G(d,p)), researchers can calculate the lowest energy arrangement of the atoms.

For this compound, this process would involve exploring different conformations, particularly the rotation around the single bonds connecting the propanoic acid side chain to the pyrazole (B372694) ring. The calculations would identify the global minimum energy conformation, providing precise bond lengths, bond angles, and dihedral angles. However, specific optimized structural parameters for this compound are not documented in the available literature.

Prediction of Vibrational Spectra and Comparison with Experimental Data

Once the molecule's geometry is optimized, computational methods can predict its vibrational frequencies, which correspond to the infrared (IR) and Raman spectra. These theoretical spectra are valuable for interpreting experimental data. Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds (e.g., C=O stretch of the carboxylic acid, C-Cl stretch, or N-N stretch of the pyrazole ring).

While studies on other pyrazole derivatives have shown good agreement between DFT-calculated and experimental spectra, a specific predicted vibrational analysis for this compound is not available.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity. For this compound, the HOMO would likely be distributed over the electron-rich pyrazole ring, while the LUMO might be located over the carboxylic acid group and the pyrazole ring. Without specific calculations, the exact energy values and spatial distributions remain undetermined.

Table 1: Hypothetical Frontier Molecular Orbital Data This table is for illustrative purposes only, as specific data for the compound is unavailable.

| Parameter | Expected Value Range |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

Mapping of Molecular Electrostatic Potential (MEP) Surfaces for Charge Distribution and Reactive Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, electron-rich regions (negative potential) are typically colored red, while electron-deficient regions (positive potential) are colored blue.

For this compound, the MEP map would be expected to show a negative potential around the oxygen atoms of the carboxylic acid group and a positive potential near the carboxylic acid hydrogen. The chlorine atom would also influence the electrostatic potential of the pyrazole ring. This analysis is vital for understanding intermolecular interactions, but a specific MEP map for this compound has not been published.

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions and Molecular Stability

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugation, and intramolecular interactions that contribute to molecular stability. It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule.

In the case of this compound, NBO analysis could quantify the stability arising from interactions such as the delocalization of lone pair electrons from the nitrogen or oxygen atoms into adjacent anti-bonding orbitals. However, no NBO analysis has been specifically reported for this molecule.

Computational Prediction of Reactivity and Selectivity

Building upon the electronic properties derived from quantum chemical calculations, it is possible to predict a molecule's reactivity. Various reactivity descriptors, such as chemical potential, hardness, softness, and electrophilicity index, can be calculated from the HOMO and LUMO energies. These descriptors help in understanding and predicting the behavior of the molecule in chemical reactions. For instance, they could predict whether a reaction is likely to be kinetically or thermodynamically controlled and at which site it is most likely to occur. As with the other analyses, specific computational predictions of reactivity for this compound are not available in existing literature.

Calculation of Global and Local Reactivity Descriptors (e.g., Fukui Functions)

Computational chemistry provides powerful tools to understand the reactivity of molecules. For this compound, density functional theory (DFT) calculations would be the primary method to determine its electronic structure and reactivity. Global reactivity descriptors, which describe the molecule as a whole, can be calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 1: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Hypothetical Value | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | 8.5 eV | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | 1.2 eV | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.85 eV | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | 3.65 eV | Resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | 0.137 eV-1 | Reciprocal of hardness, indicates reactivity. |

Local reactivity, which identifies the most reactive sites within the molecule, is often analyzed using Fukui functions. These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed.

f+(r) : Indicates the propensity of a site to undergo a nucleophilic attack (attack by an electron-rich species).

f-(r) : Indicates the propensity of a site to undergo an electrophilic attack (attack by an electron-poor species).

f0(r) : Indicates the propensity for a radical attack.

For this compound, one would expect the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylic acid group to be potential sites for electrophilic attack, while the carbon atoms of the pyrazole ring could be susceptible to nucleophilic attack, depending on the electronic effects of the substituents.

Theoretical Studies on Tautomerism and Isomerization Pathways

Tautomerism is a key aspect of pyrazole chemistry. researchgate.netnih.gov While this compound itself has a fixed substitution on the pyrazole nitrogen, related pyrazole compounds can exist in different tautomeric forms. researchgate.netnih.gov Theoretical calculations are crucial for determining the relative stabilities of these tautomers. researchgate.netnih.gov

For a related unsubstituted pyrazole, different tautomers can exist. The stability of these forms is influenced by the solvent and the nature of substituents. nih.gov Computational methods, such as DFT and ab initio calculations, can be used to calculate the Gibbs free energy of each tautomer, with the lowest energy form being the most stable. researchgate.net The energy barriers for the isomerization pathways between tautomers can be located by searching for transition states on the potential energy surface.

In the case of this compound, while tautomerism of the pyrazole ring is blocked by the propanoic acid substituent at the N1 position, conformational isomers (rotamers) exist due to rotation around the C-C and C-N single bonds of the propanoic acid side chain. Theoretical calculations could determine the most stable conformer and the energy barriers for rotation.

In Silico Modeling of Non-Covalent Interactions with Chemical Reagents or Catalysts

The interaction of this compound with other chemical species is governed by non-covalent interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. In silico modeling, particularly molecular docking and molecular dynamics simulations, can provide detailed insights into these interactions. mdpi.com

For instance, the carboxylic acid group is a strong hydrogen bond donor and acceptor. The nitrogen atoms in the pyrazole ring can also act as hydrogen bond acceptors. The chlorine atom on the pyrazole ring can participate in halogen bonding.

Table 2: Potential Non-Covalent Interactions of this compound

| Interacting Group | Type of Interaction | Potential Partner |

|---|---|---|

| Carboxylic acid -OH | Hydrogen bond donor | Lewis bases (e.g., amines, water) |

| Carboxylic acid C=O | Hydrogen bond acceptor | Lewis acids (e.g., water, alcohols) |

| Pyrazole Nitrogens | Hydrogen bond acceptor | Hydrogen bond donors |

Molecular docking studies could be used to predict the binding mode and affinity of this compound to a biological target, such as an enzyme active site. nih.gov These simulations would reveal the specific non-covalent interactions that stabilize the complex. Molecular dynamics simulations could then be employed to study the stability of this complex over time. mdpi.com

Applications of 2 4 Chloro 1h Pyrazol 1 Yl Propanoic Acid in Advanced Chemical Synthesis and Materials Science

Role as a Strategic Building Block for Complex Chemical Architectures

The structural features of 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid, namely the reactive carboxylic acid group, the aromatic pyrazole (B372694) core, and the chloro substituent, provide multiple points for chemical modification. This versatility allows for its use as a foundational element in the construction of intricate molecular frameworks.

The pyrazole nucleus is a common scaffold in pharmacologically active compounds and functional materials. nih.gov The presence of both a carboxylic acid and a reactive chloro group on the pyrazole ring of this compound allows for its elaboration into a variety of more complex heterocyclic systems. For instance, derivatives of a similar compound, 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoic acid, can undergo base-catalyzed cyclization to form tricyclic lactams. evitachem.com Conversely, acid-catalyzed reactions can lead to the opening of the pyrazole ring, forming intermediates that can be trapped to create other heterocyclic structures like thiazolidinone hybrids. evitachem.com These examples highlight the potential of the this compound core to be transformed into a diverse range of heterocyclic architectures through controlled chemical reactions.

The synthesis of such complex molecules often involves multi-component reactions, which are efficient methods for building molecular complexity in a single step. evitachem.com The 4-chloro-1H-pyrazole moiety, a key component of the title compound, can be condensed with other precursors to form more elaborate structures. evitachem.com

The development of novel organic materials with specific electronic, optical, or thermal properties is an active area of research. Pyrazole-containing compounds are known to be useful in materials science. The unique combination of a halogenated pyrazole and a carboxylic acid in this compound makes it a promising precursor for functional organic materials. The pyrazole ring can be incorporated into larger conjugated systems, which are essential for applications in electronics and photonics. The carboxylic acid group provides a handle for polymerization or for grafting the molecule onto surfaces, allowing for the creation of thin films and other structured materials.

Utility in Ligand Design for Coordination Chemistry

The nitrogen atoms in the pyrazole ring of this compound can act as donor atoms for metal ions, making it a valuable component in the design of ligands for coordination complexes. researchgate.net

Pyrazole derivatives are widely used as ligands in coordination chemistry due to their ability to form stable complexes with a variety of metal ions. researchgate.netsemanticscholar.org The specific structure of this compound allows for the creation of ligands with tailored electronic and steric properties. The chloro group on the pyrazole ring can influence the electron density of the nitrogen atoms, thereby affecting the strength of the metal-ligand bond. The propanoic acid side chain can also participate in coordination or be modified to introduce additional donor groups, leading to the formation of polydentate ligands. These ligands can then be used to create metal complexes with specific geometries and coordination environments.

| Ligand Feature | Potential Impact on Metal Complex |

| Pyrazole Nitrogen Atoms | Primary coordination sites for metal ions. |

| 4-Chloro Substituent | Modifies the electronic properties of the pyrazole ring, influencing the stability and reactivity of the complex. |

| Propanoic Acid Group | Can act as an additional coordination site or be functionalized to create more complex ligand architectures. |

This table illustrates the potential roles of the different functional groups of this compound in the formation of metal complexes.

Metal complexes containing pyrazole-based ligands have shown significant promise as catalysts in a range of organic transformations. dntb.gov.uabohrium.comnih.gov For example, copper complexes with pyrazole-derived ligands have been investigated for their catalytic activity in oxidation reactions, mimicking the function of certain enzymes. dntb.gov.uabohrium.com The catalytic properties of these complexes are highly dependent on the nature of the ligand and the metal center.

By systematically modifying the structure of this compound and incorporating it into metal complexes, it is possible to develop new catalysts with enhanced activity and selectivity for specific chemical reactions. The electronic effects of the chloro substituent and the steric bulk of the propanoic acid side chain can be fine-tuned to optimize the performance of the resulting catalyst.

Development and Validation of Analytical Standards and Reference Materials

In the field of analytical chemistry, the availability of high-purity reference materials is crucial for the accurate quantification of chemical substances. While there is no specific evidence of this compound being widely used as a certified reference material, its availability as a high-purity chemical from various suppliers suggests its potential use as an analytical standard in research and development settings. sigmaaldrich.combiosynth.com

For instance, in the development of new synthetic methodologies or in the analysis of complex chemical mixtures, a well-characterized standard of this compound would be essential for method validation, calibration of analytical instruments, and ensuring the accuracy and reproducibility of experimental results. Its stable, solid form at room temperature further supports its suitability as a reference compound. sigmaaldrich.com

| Property | Value | Reference |

| CAS Number | 51363-82-7 | sigmaaldrich.com |

| Molecular Formula | C6H7ClN2O2 | sigmaaldrich.com |

| Molecular Weight | 174.58 g/mol | scbt.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | Available up to 95% | sigmaaldrich.com |

This table summarizes key chemical and physical properties of this compound.

Future Perspectives and Emerging Research Directions

Innovations in Asymmetric Synthesis Towards Enantiopure Pyrazole (B372694) Propanoic Acids

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of methods for the enantioselective synthesis of pyrazole propanoic acids is a critical research frontier. While numerous strategies exist for synthesizing pyrazole derivatives, achieving high enantiopurity in molecules like 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid requires specialized asymmetric techniques. nih.govmdpi.com

Recent advances have focused on chiral auxiliaries and chiral phosphoric acid (CPA) catalysis. For instance, tert-butanesulfinamide has been successfully employed as a chiral auxiliary in the asymmetric synthesis of novel pyrazole derivatives, demonstrating a viable pathway for controlling stereochemistry at a nitrogen-bonded chiral center. nih.gov Another promising approach is the enantioselective desymmetrization of prochiral compounds, which has been used to create enantioenriched α-aryl-α-fluoroketones bearing tertiary C-F stereocenters through CPA-catalyzed reactions with 5-aminopyrazoles. acs.org These methodologies could be adapted for the asymmetric synthesis of pyrazole propanoic acids, potentially leading to the isolation of highly active, single-enantiomer products. The application of pyrazolone (B3327878) derivatives as powerful synthons in the construction of chiral molecules has also seen a rapid increase, further expanding the toolkit for asymmetric synthesis. rsc.org

| Asymmetric Synthesis Strategy | Key Features | Potential Application |

| Chiral Auxiliaries (e.g., tert-butanesulfinamide) | Covalently bonded chiral group directs stereoselective reactions. | Synthesis of pyrazole inhibitors with a chiral center adjacent to the nitrogen atom. nih.gov |

| Chiral Phosphoric Acid (CPA) Catalysis | Desymmetrization of prochiral substrates to create stereocenters. | Intermolecular imine condensation to construct enantiopure α-aryl carbonyl compounds. acs.org |

| Pyrazolone-based Synthon Chemistry | Utilizes the reactivity of pyrazolone derivatives to build chiral structures. | Construction of a wide range of chiral pyrazole-containing molecules. rsc.org |

Exploration of Undiscovered Reactivity Profiles under Novel Reaction Conditions

The pyrazole ring is a versatile scaffold whose reactivity can be finely tuned by its substituents. nih.govnumberanalytics.com The 4-chloro substituent and the N-1 propanoic acid moiety of this compound present unique electronic and steric properties that suggest a rich and largely unexplored reactivity profile. The pyrazole ring is generally aromatic and resistant to oxidation, but it can undergo electrophilic substitution, typically at the C-4 position. globalresearchonline.netmdpi.com However, since this position is already substituted, novel reactions may be directed elsewhere on the ring under specific conditions.

Kinetic studies on the closely related 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoic acid have shown that the chloro group accelerates cyclization rates compared to methyl analogues, highlighting the electron-withdrawing influence on the ring's electrophilicity. evitachem.com Future research could explore reactions under conditions that exploit this property, such as:

Controlled Ring-Opening and Closing: The pyrazole-propanoate bond can be selectively cleaved under acidic conditions (e.g., 0.1M HCl), allowing for the potential to "switch" the pyrazole ring for other heterocycles. evitachem.com Conversely, base-catalyzed cyclization can generate novel tricyclic lactam structures. evitachem.com

Multicomponent Reactions (MCRs): MCRs provide an efficient route to complex molecules in a single step. mdpi.com Designing novel MCRs that incorporate this compound or its precursors could rapidly generate libraries of diverse derivatives.

Photoredox and Electrochemical Catalysis: These modern synthetic methods operate under mild conditions and can unlock unique reaction pathways, such as novel C-H functionalization or cross-coupling reactions, that are inaccessible through traditional thermal methods. organic-chemistry.org

Integration with Flow Chemistry and Automated Synthesis Technologies for Scale-Up

Transitioning synthetic protocols from the laboratory bench to industrial-scale production presents significant challenges, including safety, reproducibility, and efficiency. Flow chemistry, where reactions are performed in a continuously flowing stream, offers powerful solutions to these issues. nih.gov This technology provides enhanced control over reaction parameters like temperature and pressure, improves safety by minimizing the volume of hazardous reagents at any given time, and facilitates efficient scaling-up. nih.govmdpi.com

The synthesis of pyrazoles has been successfully adapted to flow chemistry systems. mdpi.com For example, multi-step continuous flow processes have been developed for the rapid and modular synthesis of highly functionalized fluorinated pyrazoles, demonstrating the technology's potential for creating molecular diversity efficiently. nih.gov A two-stage flow synthesis of pyrazoles from acetophenones has also been reported, showcasing a high-yielding method applicable to a wide range of substrates. galchimia.com Other approaches include copper-catalyzed cycloadditions and sequential alkyne homocoupling and hydroamination, all performed in continuous flow. rsc.orgrsc.org

Integrating these principles for the synthesis of this compound could lead to:

Improved Safety: Safely handling potentially hazardous intermediates.

Enhanced Efficiency: Reducing reaction times from hours to minutes. nih.gov

Scalability: Seamlessly transitioning from milligram-scale optimization to kilogram-scale production.

Automation: Combining flow reactors with automated purification and analysis for high-throughput synthesis and optimization.

| Flow Chemistry Advantage | Impact on Synthesis | Reference Example |

| Enhanced Safety | Minimizes reaction volume of hazardous materials at any one time. | Safe handling of diazoalkanes at elevated temperatures. nih.gov |

| Improved Control | Precise manipulation of temperature, pressure, and residence time. | Optimization of a two-step condensation process for pyrazole synthesis. galchimia.com |

| Rapid Scalability | Production can be increased by extending run time rather than increasing reactor size. | A four-step telescoped synthesis achieving 1.76 g h⁻¹ production. nih.gov |

| Process Integration | Synthesis, purification, and analysis units can be connected in-line. | Tandem reaction setups for multi-step synthesis without isolation of intermediates. galchimia.com |

Advanced Computational Methodologies for De Novo Design of Pyrazole Derivatives with Targeted Properties

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with specific properties and reducing the time and cost of experimental work. eurasianjournals.com For pyrazole derivatives, a variety of computational methods are being applied to predict their biological activities and guide the synthesis of new, more potent compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. ej-chem.org 2D and 3D-QSAR models have been developed for various pyrazole series to study their structure-activity relationships and design new derivatives with enhanced potency against targets like cancer cell lines and protein kinases. nih.govnih.govacs.org These models identify key molecular descriptors (e.g., topological indices, electronic properties) that influence activity. nih.gov

Molecular Docking and Dynamics: These techniques simulate the interaction between a small molecule and a biological target, such as an enzyme or receptor. acs.org Molecular docking predicts the preferred binding mode and affinity, while molecular dynamics simulations provide insight into the dynamic behavior and stability of the ligand-receptor complex over time. eurasianjournals.comnih.gov These studies are crucial for understanding the mechanism of action and identifying key interactions that can be optimized for improved binding.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) provide detailed insights into the electronic structure, reactivity, and molecular properties of pyrazole derivatives. eurasianjournals.comresearchgate.net This information is valuable for understanding reaction mechanisms and predicting chemical behavior.

These computational approaches allow for the de novo design of novel derivatives of this compound. By building predictive QSAR models and using molecular docking to screen virtual libraries, researchers can prioritize the synthesis of compounds with the highest probability of possessing desired biological or material properties, significantly accelerating the discovery process. nih.govnih.gov

Interdisciplinary Research at the Interface of Organic Synthesis and Functional Materials Chemistry

While pyrazoles are widely recognized for their medicinal applications, their unique structural and electronic properties also make them attractive building blocks for functional materials. Interdisciplinary research combining organic synthesis with materials chemistry is opening new avenues for the application of pyrazole derivatives.

The N-heterocyclic structure of the pyrazole ring makes it an excellent ligand for coordinating with metal ions. This property has been exploited in the synthesis of phosphorescent trinuclear Au(I) complexes using NH-pyrazoles as ligands. mdpi.com Such materials are of interest for applications in organic light-emitting diodes (OLEDs), sensors, and photoredox catalysis. The ability to tune the electronic properties of the pyrazole ring through substitution—for example, with the chloro group and propanoic acid chain in the target molecule—provides a mechanism for modulating the photophysical properties of the resulting metal complexes.

Future research could explore the incorporation of this compound and its derivatives into:

Metal-Organic Frameworks (MOFs): The carboxylic acid group can serve as a linker to construct porous, crystalline materials with applications in gas storage, separation, and catalysis.

Conductive Polymers: Pyrazole units can be integrated into polymer backbones to create materials with tailored electronic and optical properties.

Luminescent Probes: The pyrazole scaffold can be functionalized with fluorophores to develop sensors for detecting metal ions or biomolecules.

This convergence of synthetic organic chemistry and materials science holds the promise of developing novel, high-performance materials based on the versatile pyrazole core.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.